(5-Isopropyl-2-styryloxazol-4-yl)methanol

Description

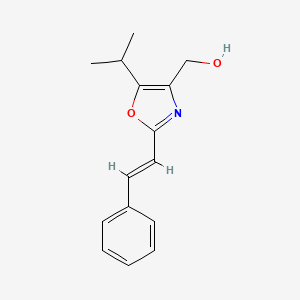

(5-Isopropyl-2-styryloxazol-4-yl)methanol is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an isopropyl group, a styryl group, and a methanol group attached to the oxazole ring

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

[2-[(E)-2-phenylethenyl]-5-propan-2-yl-1,3-oxazol-4-yl]methanol |

InChI |

InChI=1S/C15H17NO2/c1-11(2)15-13(10-17)16-14(18-15)9-8-12-6-4-3-5-7-12/h3-9,11,17H,10H2,1-2H3/b9-8+ |

InChI Key |

HNIQEGLTRRFWKZ-CMDGGOBGSA-N |

Isomeric SMILES |

CC(C)C1=C(N=C(O1)/C=C/C2=CC=CC=C2)CO |

Canonical SMILES |

CC(C)C1=C(N=C(O1)C=CC2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Oxazole Ring Formation and Substitution

The oxazole core is typically synthesized via cyclization reactions involving α-hydroxyketones or α-haloketones with amides or nitriles under dehydrating conditions. For the 5-isopropyl substitution, an isopropyl-substituted precursor such as an isopropyl α-haloketone or α-hydroxyketone is used.

Introduction of the Styryl Group

The styryl substituent at the 2-position is commonly introduced via a Wittig or Horner–Wadsworth–Emmons reaction, where a suitable aldehyde or ketone intermediate bearing the oxazole ring is reacted with a phosphonium ylide or phosphonate ester derived from benzyl compounds. This step forms the (E)-2-phenylethenyl moiety with high stereoselectivity.

Installation of the Methanol Group at the 4-Position

The methanol group at the 4-position is introduced by reduction of a corresponding aldehyde or ester intermediate. A common reagent for this transformation is sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which selectively reduces the carbonyl group to the primary alcohol.

Representative Synthetic Procedure

A typical synthetic sequence may proceed as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of isopropyl-substituted oxazole precursor | Cyclization of isopropyl α-haloketone with amide under dehydrating conditions | Oxazole ring with 5-isopropyl substitution |

| 2 | Wittig or Horner–Wadsworth–Emmons reaction | Reaction with benzyl phosphonium ylide or phosphonate ester | Introduction of styryl group at 2-position |

| 3 | Oxidation or functional group transformation | Conversion of intermediate to aldehyde or ester at 4-position | Precursor for reduction |

| 4 | Reduction | NaBH4 or LiAlH4 in THF or methanol at low temperature | Formation of this compound |

Example from Related Literature

While direct literature on this compound is limited, analogous oxazole derivatives have been synthesized using similar methods. For example, reduction of pyrimidine-5-yl-methanol derivatives with sodium borohydride in tetrahydrofuran/methanol at 5–25 °C for 2 hours yields high purity alcohols with yields up to 98%. This method can be adapted for the oxazole system.

Analytical and Purification Techniques

- Chromatography: Purification of intermediates and final product is typically achieved by column chromatography using silica gel with appropriate solvent systems.

- Spectroscopic Characterization: NMR (1H, 13C), IR, and mass spectrometry confirm the structure and purity.

- Yield Optimization: Reaction conditions such as temperature, solvent, and reagent equivalents are optimized to maximize yield and selectivity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyclization | Dehydrating agents, reflux | Forms oxazole ring with isopropyl substitution |

| Styryl introduction | Wittig reaction, inert atmosphere, room temp to reflux | Controls E-stereochemistry of styryl group |

| Reduction | NaBH4 or LiAlH4, THF or MeOH, 0–25 °C, 1–4 h | Selective reduction to primary alcohol |

| Purification | Silica gel chromatography | Solvent gradient from hexane to ethyl acetate |

Research Findings and Considerations

- The multi-step synthesis requires careful control of reaction conditions to avoid side reactions such as over-reduction or polymerization of styryl intermediates.

- The stereochemistry of the styryl group is critical for biological activity and is generally controlled by the choice of Wittig reagents and reaction conditions.

- The methanol group at the 4-position is sensitive to oxidation; thus, mild reducing agents and inert atmosphere are recommended.

- Safety precautions include handling of reactive hydrides and organic solvents under inert atmosphere to prevent moisture and air sensitivity issues.

The preparation of this compound involves a strategic multi-step synthesis combining oxazole ring formation, styryl group introduction via Wittig-type reactions, and selective reduction to install the methanol group. Adaptation of methods from related heterocyclic alcohol syntheses provides a reliable framework for its preparation with high yield and purity. Analytical methods such as NMR and chromatography are essential for monitoring and confirming the synthesis.

This synthesis route supports further exploration of this compound’s potential in pharmaceutical and organic chemistry applications due to its unique structural features.

Chemical Reactions Analysis

(5-Isopropyl-2-styryloxazol-4-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the styryl group, to form the corresponding saturated derivative.

Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5-Isopropyl-2-styryloxazol-4-yl)methanol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used as a probe to study biological processes, particularly those involving oxazole-containing molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-Isopropyl-2-styryloxazol-4-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The isopropyl and styryl groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

(5-Isopropyl-2-styryloxazol-4-yl)methanol can be compared with other similar compounds, such as:

(5-Methyl-2-styryloxazol-4-yl)methanol: This compound has a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.

(5-Isopropyl-2-phenyl-oxazol-4-yl)methanol: The presence of a phenyl group instead of a styryl group can influence the compound’s chemical properties and applications.

(5-Isopropyl-2-styryloxazol-4-yl)ethanol: The substitution of the methanol group with an ethanol group can alter the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Biological Activity

(5-Isopropyl-2-styryloxazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an oxazole ring, an isopropyl group, and a styryl moiety. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial, antioxidant, and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The oxazole ring is known for its involvement in various chemical reactions and biological interactions, making this compound a valuable subject for research.

Antimicrobial Effects

Research has indicated that compounds with similar structures to this compound exhibit antimicrobial properties against various bacterial strains. The oxazole ring may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways crucial for bacterial survival.

Antioxidant Properties

The presence of hydroxymethyl groups in this compound may contribute to its radical scavenging activities. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that certain derivatives of this compound can induce cytotoxic effects on cancer cell lines. The mechanisms underlying this activity may involve apoptosis induction or cell cycle arrest, making it a candidate for further investigation in oncology.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes their structural features and associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylbenzoxazole | Benzene ring fused with an oxazole | Antimicrobial |

| 5-Methylisoxazole | Methyl substitution on isoxazole | Antiviral |

| 2-Styrylbenzothiazole | Styryl group attached to benzothiazole | Anticancer |

| 4-Aminoquinoline | Amino group on quinoline | Antimalarial |

This comparison illustrates how slight modifications in structure can lead to diverse pharmacological profiles, emphasizing the importance of structure-activity relationships (SAR) in drug development.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in critical biological pathways. Studies utilizing techniques like molecular docking and binding affinity assessments are essential for elucidating these mechanisms.

Case Studies

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The compound's efficacy was compared with standard antibiotics, showing promising results in vitro.

- Antioxidant Assessment : In another study, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, suggesting potential applications in preventing oxidative damage.

- Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects on various cancer cell lines revealed that certain concentrations of this compound led to significant reductions in cell viability, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (5-Isopropyl-2-styryloxazol-4-yl)methanol, and how can reaction completion be monitored?

- Methodological Answer : A reflux setup in ethanol or methanol is commonly used for oxazole derivatives. Reaction progress can be tracked via Thin Layer Chromatography (TLC) with UV visualization. Post-reaction, ice-cold water and NaOH are added to precipitate the product, followed by filtration and recrystallization from methanol to enhance purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the styryl, isopropyl, and hydroxymethyl groups. Chemical shifts for oxazole protons typically appear at δ 6.5–8.5 ppm .

- HPLC : Reverse-phase HPLC with a C18 column and methanol-water gradients (e.g., 60:40 to 90:10) can assess purity. UV detection at 254 nm is suitable for aromatic systems .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNO) .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC every 24 hours. Store the compound in amber vials at -20°C under inert gas to minimize oxidation of the styryl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the styryl substituent?

- Methodological Answer : Grow single crystals via slow evaporation of a saturated solution in dichloromethane/hexane. Use SHELX software for structure refinement. Key parameters include bond angles around the oxazole ring (expected 120° for sp carbons) and the dihedral angle between the styryl and oxazole planes .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The hydroxymethyl group (-CHOH) is a site for nucleophilic substitution, while the styryl double bond may undergo electrophilic additions. Solvent effects (e.g., methanol) can be modeled using the PCM approach .

Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?

- Methodological Answer : Use a Hansen Solubility Parameter (HSP) analysis. Test solubility in methanol, DMSO, ethyl acetate, and hexane. Contradictions may arise from impurities or polymorphic forms. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and re-evaluate .

Q. What in vitro assays are suitable for evaluating its biological activity against bacterial targets?

- Methodological Answer : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be compared to oxadiazole derivatives, which show activity via membrane disruption .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) for melting points and ensure NMR spectra are acquired in the same solvent (e.g., CDCl vs. DMSO-d). Contradictions may stem from solvate formation or stereoisomerism. Single-crystal XRD can resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.